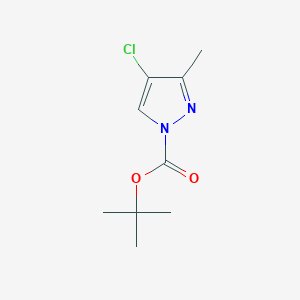
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene is an organic compound that belongs to the class of substituted benzenes This compound is characterized by the presence of chloro, fluoro, methoxy, and propan-2-yloxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution Reactions:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert these groups into alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, strong acids, bases, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene involves its interaction with various molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the methoxy and propan-2-yloxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene can be compared with other substituted benzenes like:
1-Chloro-2-fluoro-4-methoxybenzene: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.
1-Chloro-2-fluoro-4-(propan-2-yloxy)benzene:
1-Chloro-4-methoxy-3-(propan-2-yloxy)benzene: Lacks the fluoro group, which can influence its chemical properties and interactions.
The presence of all four substituents in this compound makes it unique and valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c1-6(2)14-10-8(13-3)5-4-7(11)9(10)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDKUNLERIHUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2S)-2-chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one](/img/structure/B8031438.png)













